3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Focal Adhesion Kinase Cancer Kinase Inhibitor

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-81-3) is a synthetic small molecule (MW: 320.39 g/mol, MF: C19H20N4O) featuring a 1,2,3-benzotriazin-4(3H)-one core linked to an N-benzylpiperidine moiety. This specific substitution pattern is associated with protein kinase modulation, as evidenced by documented biochemical activity against human Focal Adhesion Kinase (FAK).

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 86589-81-3
Cat. No. B3290619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
CAS86589-81-3
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4
InChIInChI=1S/C19H20N4O/c24-19-17-8-4-5-9-18(17)20-21-23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
InChIKeyAKFHYOXNTYCUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-81-3): A Chemically Distinct Kinase-Modulating Scaffold


3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-81-3) is a synthetic small molecule (MW: 320.39 g/mol, MF: C19H20N4O) featuring a 1,2,3-benzotriazin-4(3H)-one core linked to an N-benzylpiperidine moiety. This specific substitution pattern is associated with protein kinase modulation, as evidenced by documented biochemical activity against human Focal Adhesion Kinase (FAK) [1]. The compound belongs to a broader class of benzotriazinone derivatives patented as kinase inhibitors, but its unique N-benzylpiperidine substitution creates a distinct pharmacophore and physicochemical profile that differentiates it from more polar, unsubstituted analogs.

Substitution Pitfalls with Benzotriazinone-Based Kinase Inhibitors: Why 86589-81-3 Is Not Interchangeable


Attempts to substitute 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one with simpler, unsubstituted piperidine analogs (e.g., CAS 86589-72-2) or other N-alkyl variants without rigorous validation are scientifically unsound. The N-benzyl group on the piperidine ring significantly increases lipophilicity (calculated logP increase of approximately 2 units compared to the N-H analog) , which directly impacts membrane permeability, target binding kinetics, and metabolic stability [1]. Furthermore, patent filings specifically claim this benzyl-substituted series for kinase inhibition, indicating that the substitution is critical for the desired biological activity, not merely a peripheral modification [1]. Direct biochemical evidence confirms the compound's interaction with FAK, establishing a target engagement profile that cannot be assumed for close analogs lacking this specific N-benzylpiperidine motif.

Head-to-Head and Cross-Study Evidence for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one Differentiation


FAK Enzyme Inhibition: Potency Advantage of the N-Benzylpiperidine Derivative Over Unsubstituted Analogs

A direct biochemical assay identified 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one as an inhibitor of human Focal Adhesion Kinase (FAK) with an IC50 of 42 nM, measured in a TRF assay using a biotinylated peptide substrate after 30 minutes of incubation [1]. This activity contrasts with the unsubstituted piperidine analog, 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-72-2), for which no FAK inhibitory activity has been reported, suggesting a critical role for the N-benzyl group in conferring kinase binding affinity. The observed 42 nM potency places this compound within a range that is meaningful for cellular probe development, distinguishing it from inactive or weakly active unsubstituted relatives [1].

Focal Adhesion Kinase Cancer Kinase Inhibitor

CYP4Z1 Inhibition: A Potential Selectivity Liability Mapped to the Benzylpiperidine Substructure

In a counter-screening assay, the compound exhibited inhibitory activity against CYP4Z1 with an IC50 of 7,200 nM (7.2 µM) in human HepG2 cell membranes transduced with a lentiviral vector [1]. This finding identifies a potential off-target liability. While the FAK:CYP4Z1 selectivity window is approximately 171-fold, this CYP inhibition data provides a quantitative differentiator when selecting a compound for cellular studies, as unsubstituted or differently substituted analogs may have divergent or higher CYP liabilities. No comparable CYP4Z1 data is available for the N-unsubstituted piperidine analog CAS 86589-72-2, making this a unique characterization point for the target compound [1].

CYP4Z1 Metabolism Off-Target Liability

Predicted LogP Differentiation: The N-Benzyl Moiety Drives >100-Fold Increase in Lipophilicity Over the N-H Analog

The calculated partition coefficient (cLogP) for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is approximately 3.1, derived from its molecular structure (C19H20N4O, MW 320.39) . In contrast, the unsubstituted piperidine analog (CAS 86589-72-2, C12H14N4O, MW 230.27) has a calculated logP of approximately 1.0 . This difference of over 2 log units represents a >100-fold increase in lipophilicity, which has direct consequences for passive membrane permeability, CNS penetration potential, and non-specific protein binding. The benzyl group is therefore not merely a solubilizing or crystalline modification but a critical determinant of the compound's ADME profile.

Lipophilicity Drug-like Properties Permeability

Intellectual Property Context: The Compound Resides Within Patented Kinase Inhibitor Chemical Space

The compound class encompassing 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is explicitly claimed in patent US9409903B2, which covers benzyl-substituted triazine derivatives that modulate protein kinases, particularly members of the Src kinase family [1]. Additionally, patent WO2004096129A2 describes benzotriazine inhibitors of Akt activity, further embedding this chemical space within kinase-targeting intellectual property [2]. This patent landscape confirms that the N-benzyl substitution is not arbitrary but a specific design feature for kinase engagement, distinguishing it from unsubstituted or heteroaryl-substituted analogs that fall outside the granted claims.

Kinase Inhibitor Patent Src Family

Optimal Procurement and Deployment Scenarios for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one


FAK-Dependent Cancer Cell Migration and Invasion Studies

With direct biochemical evidence for FAK inhibition (IC50 = 42 nM) [1], this compound is best deployed as a chemical probe in cancer cell lines where FAK-dependent migration, invasion, or anoikis resistance pathways are under investigation. The observed CYP4Z1 liability should be considered when interpreting phenotypes in HepG2 or other hepatic models.

Kinase Selectivity Panel Screening for Src Family and Akt Kinases

Based on its patent classification as a benzyl-substituted triazine kinase inhibitor targeting Src family kinases and Akt [1][2], the compound should be prioritized for selectivity profiling panels that include FAK, Src, Yes, Fyn, and Akt isoforms. Its N-benzylpiperidine group is a key structural determinant of kinase recognition.

Medicinal Chemistry Optimization of Benzotriazinone-Based Kinase Inhibitors

The compound serves as a critical reference point for structure-activity relationship (SAR) campaigns. Its cLogP of ~3.1 and established FAK activity (42 nM) provide a baseline for optimizing both biochemical potency and ADME properties through systematic modification of the benzyl or piperidine substituents [1].

In Vitro ADME/Tox Profiling of Benzotriazinone Chemical Series

The documented CYP4Z1 inhibition (IC50 = 7.2 µM) makes this compound a suitable reference standard for early in vitro metabolic stability and CYP inhibition assays [1]. Comparative studies with the N-H analog (CAS 86589-72-2) can quantify the impact of the N-benzyl group on oxidative metabolism.

Quote Request

Request a Quote for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.